molecular formula C18H17BrN6O2 B2561483 (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021262-25-8

(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer: B2561483
CAS-Nummer: 1021262-25-8
Molekulargewicht: 429.278
InChI-Schlüssel: DEGBGHJGQPVQLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone" features a complex heterocyclic architecture. Its core structure includes:

  • Piperazine linker: A six-membered diamine ring, commonly employed to improve solubility and serve as a conformational spacer in drug design .
  • Pyridazine-pyridin-4-ylamino moiety: A fused diazine (pyridazine) ring linked to a pyridine amino group, which may facilitate hydrogen bonding and π-π stacking interactions in biological targets.

Eigenschaften

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN6O2/c19-15-2-1-14(27-15)18(26)25-11-9-24(10-12-25)17-4-3-16(22-23-17)21-13-5-7-20-8-6-13/h1-8H,9-12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBGHJGQPVQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

The mode of action of (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is currently unknown. The interaction of this compound with its potential targets and the resulting changes at the molecular level need to be investigated through detailed biochemical studies.

Biologische Aktivität

The compound (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex heterocyclic organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features several significant structural components:

  • Brominated Furan Ring : The presence of a bromine atom enhances the compound's reactivity and may influence its biological interactions.
  • Piperazine Moiety : Known for its diverse pharmacological properties, the piperazine ring is often associated with neuroactive effects.
  • Pyridazine and Pyridine Structures : These nitrogen-containing heterocycles are frequently linked to antimicrobial and antitumor activities.

The arrangement of these components suggests that the compound may exhibit a range of biological activities due to its ability to interact with various biological targets.

Pharmacological Properties

Research indicates that compounds similar to (5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone possess several pharmacological effects:

  • Antitumor Activity : Many piperazine derivatives have demonstrated anticancer properties in various studies. The structural similarity of this compound to known antitumor agents suggests it may also exhibit similar effects.
  • Antimicrobial Properties : The presence of heterocycles often correlates with enhanced activity against bacteria and fungi. Preliminary studies indicate that this compound may show significant antimicrobial activity.
  • Neuroactive Effects : Compounds containing piperazine and pyridine rings are studied for their potential effects on the central nervous system, indicating possible applications in treating neurological disorders.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to create this compound, emphasizing the importance of structural modifications to enhance biological activity. Techniques include:
    • Cyclization reactions
    • Substitution reactions involving brominated furan derivatives
    • Coupling reactions with piperazine and pyridazine derivatives
  • Biological Evaluations : In vitro studies have assessed the compound's cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation. For instance, preliminary assays indicate that the compound exhibits significant cytotoxic effects against breast cancer cells (MCF7) and lung cancer cells (A549).

Comparative Analysis

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(5-Bromofuran-2-yl)(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanoneFuran ring, bromine substitution, multiple nitrogen heterocyclesAntitumor, antimicrobialComplex multi-cyclic structure
(4-Methylpyridin-2-yl)(piperazin-1-yl)methanonePiperazine coreLimited bioactivitySimpler structure
5-Bromopyridin-2(3H)-oneBrominated pyridineVaries by derivativeLacks piperazine
(4-Aminopyridazinyl)(piperazinyl)methanonePiperazine coreVaries by derivativeLacks furan ring

This table illustrates how the unique combination of structural features in the target compound may confer distinct biological activities compared to similar compounds.

Vergleich Mit ähnlichen Verbindungen

Pyrazole-Based Bromophenyl/Fluorophenyl Derivatives ()

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone and its analogs (e.g., ) share structural motifs with the target compound but differ critically:

Feature Target Compound Pyrazole Derivatives
Core Structure Furan (oxygen heterocycle) Pyrazole (nitrogen heterocycle)
Substituents 5-Bromofuran, pyridazine-pyridin-4-ylamino 4-Bromophenyl, 4-fluorophenyl
Electronic Effects Bromine on furan enhances electrophilicity; pyridazine offers hydrogen bonding Fluorine on phenyl increases lipophilicity; bromophenyl aids halogen bonding
Crystallographic Data Not available in evidence Detailed crystal structures reported (e.g., C–H···O/F interactions )

Key Differences :

  • Fluorophenyl groups in pyrazole analogs increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the bromofuran group .

Triazole-Pyrimidine Methanone Derivative ()

The compound w3 (synthesized in ) shares the methanone-piperazine framework but diverges in other regions:

Feature Target Compound Compound w3
Heterocyclic Components Furan, pyridazine, pyridine Pyrimidine, 1,2,4-triazole
Substituents 5-Bromofuran, pyridin-4-ylamino 5-Chloro-pyrimidine, 5-methyl-1H-1,2,4-triazol-3-yl
Functional Groups Bromine (halogen), secondary amine (pyridin-4-ylamino) Chlorine (halogen), methyl-triazole (hydrogen bond acceptor)

Key Differences :

  • Triazole vs. protease inhibition) .
  • Chlorine vs. Bromine : Chlorine in w3 may reduce steric hindrance compared to bromine in the target compound, affecting binding pocket compatibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.